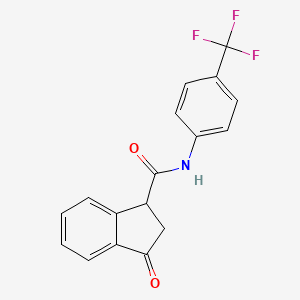

3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indene carboxamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for research in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

Amidation Reaction: The final step involves the amidation of the indene core with 4-(trifluoromethyl)aniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the indene core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide lies in its anticancer properties. Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that various derivatives with trifluoromethyl groups demonstrate enhanced potency against multiple cancer cell lines.

Case Study: Antitumor Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), compounds structurally related to this compound were evaluated for their cytotoxic effects on human tumor cells. The results indicated that these compounds exhibited mean growth inhibition (GI) values of approximately 15.72 μM, suggesting potential as therapeutic agents in oncology .

Drug Design and Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has demonstrated that modifications to the indene core can lead to improved biological activity. For example, altering substituents on the phenyl ring or modifying the carbonyl group can significantly impact the compound's anticancer efficacy .

Applications in Other Fields

Beyond oncology, there is potential for this compound in other areas such as:

- Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide due to its biological activity.

- Material Science : Exploring its properties for use in creating advanced materials or coatings.

Mécanisme D'action

The mechanism of action of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide: Similar structure but with a butanamide moiety instead of an indene core.

4-trifluoromethylaceto-acetanilide: Contains a trifluoromethyl group and an aceto-acetanilide structure.

3-oxo-N-(4-(trifluoromethyl)phenyl)propanamide: Similar to the butanamide derivative but with a propanamide moiety.

Uniqueness

3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is unique due to its indene core, which imparts distinct electronic and steric properties compared to linear or branched analogs. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Activité Biologique

The compound 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C22H21F3N2O4

- Molecular Weight : 434.41 g/mol

- CAS Number : 1198160-14-3

The structure of this compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. Below are summarized findings related to the biological activities of this compound and its analogs.

Enzyme Inhibition

Several studies have explored the inhibitory effects of trifluoromethyl-substituted compounds on various enzymes:

- Cholinesterases : Compounds similar to this compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported IC50 values for related compounds ranging from 10.4 μM to 24.3 μM against AChE .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound 3b | 10.4 | 7.7 |

| Compound 3e | 5.4 | 9.9 |

Anticancer Activity

The anticancer potential of trifluoromethyl-containing compounds has been documented in various studies:

- Cell Line Studies : The compound was tested against breast cancer cell lines (MCF-7), showing significant cytotoxicity. The results indicated that compounds with similar structural motifs could induce apoptosis in cancer cells .

Antidiabetic Activity

Trifluoromethyl-substituted compounds have also shown promise in antidiabetic assays:

- Alpha-Amylase Inhibition : One study reported an IC50 value of 4.58 μM for a related compound in alpha-amylase inhibition assays, indicating strong antidiabetic potential compared to standard drugs like acarbose (IC50 = 1.58 μM) .

Study on Trifluoromethyl Derivatives

In a systematic investigation, researchers synthesized several derivatives of trifluoromethyl-substituted indene carboxamides and evaluated their biological activities:

- Synthesis : Various derivatives were synthesized using standard organic synthesis techniques.

- Biological Evaluation : The synthesized compounds were subjected to in vitro assays for their inhibitory effects on cholinesterases, as well as cytotoxicity assessments against cancer cell lines.

- Findings : The study concluded that specific substitutions on the phenyl ring significantly affected the biological activity, with certain derivatives showing enhanced potency against targeted enzymes .

Propriétés

IUPAC Name |

3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-16(23)14-9-15(22)13-4-2-1-3-12(13)14/h1-8,14H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLSSPXPANJRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.